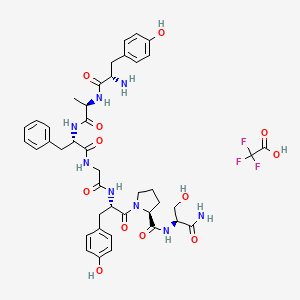

Dermorphin Trifluoroacetic Acid Salt

Vue d'ensemble

Description

Le trifluoroacétate de dermorphine est un heptapeptide initialement isolé de la peau de grenouilles sud-américaines appartenant au genre Phyllomedusa . Ce peptide est un opioïde naturel qui se lie en tant qu'agoniste avec une forte puissance et une sélectivité élevée aux récepteurs mu-opioïdes . Le trifluoroacétate de dermorphine est environ 30 à 40 fois plus puissant que la morphine, mais théoriquement peut être moins susceptible de produire une tolérance aux médicaments et une dépendance en raison de sa forte puissance .

Mécanisme D'action

Target of Action

Dermorphin TFA, also known as Dermorphin Trifluoroacetic Acid Salt or Dermorphin (TFA), is a heptapeptide that has a remarkable affinity and selectivity for the mu-opioid receptors . These receptors play a crucial role in pain perception, and their activation can lead to significant analgesic effects .

Mode of Action

The mechanism of action of Dermorphin TFA involves interacting with these mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance , making it a subject of interest for potential applications in pain management .

Biochemical Pathways

Dermorphin TFA’s interaction with the mu-opioid receptors initiates a cascade of biochemical reactions that ultimately lead to its analgesic effects . .

Pharmacokinetics

The pharmacokinetics of Dermorphin TFA have been studied in horses . Following intravenous administration, the data fit a 2-compartment model best with distribution and elimination half-lives of 0.09 and 0.76 hours, respectively . The bioavailability following intramuscular administration was variable (47-100%) . Dermorphin TFA was detected in plasma for 12 hours and in urine for 48 or 72 hours following intravenous or intramuscular administration, respectively .

Result of Action

The primary result of Dermorphin TFA’s action is its potent analgesic effect, which is due to its interaction with the mu-opioid receptors . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is about 30-40 times more potent than morphine , but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .

Analyse Biochimique

Biochemical Properties

Dermorphin TFA exhibits high potency and selectivity for mu-opioid receptors . It interacts with these receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA also interacts with isomerizing enzymes (racemases) during its synthesis .

Cellular Effects

Dermorphin TFA has been found to be effective in reducing pain in various animal models of pain, including neuropathic pain and cancer-induced pain . It influences cell function by modulating the expression of TRP channels and suppressing glial cell activation and neuroinflammation . Dermorphin TFA also exhibits effects on gastrointestinal and endocrine functions akin to those observed with morphine .

Molecular Mechanism

The mechanism of action of Dermorphin TFA involves interacting with mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is a selective agonist at the mu-opioid receptor without any relevant affinity for the kappa-opioid receptor and delta-opioid receptor .

Temporal Effects in Laboratory Settings

Dermorphin TFA has been detected and quantified in plasma samples up to 4 hours post-intravenous administration of dermorphin (5 mg) to a horse, and up to 6 hours post-intramuscular administration of the same dose . Dermorphin TFA was identified in urine samples collected 36 hours post-intravenous administration of the same dose .

Dosage Effects in Animal Models

In animal models, Dermorphin TFA produces dose-dependent antinociceptive effects in formalin-induced inflammatory pain, with increased potency than morphine . The antinociceptive effects were reversed by naloxone, indicating mu-opioid receptor activation in vivo .

Metabolic Pathways

It is known that Dermorphin TFA is synthesized by an unusual posttranslational modification process carried out by an amino acid isomerase .

Transport and Distribution

It is known that Dermorphin TFA binds to mu-opioid receptors, which are distributed in tissues and organs, especially in the CNS structures .

Subcellular Localization

It is known that Dermorphin TFA binds to mu-opioid receptors, which are located on the cell membrane

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le trifluoroacétate de dermorphine peut être synthétisé en utilisant la synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. Les groupes protecteurs sont éliminés à l'aide d'acide trifluoroacétique (TFA), et le peptide est clivé de la résine à l'aide d'un mélange de TFA et de scavengers .

Méthodes de production industrielle

La production industrielle du trifluoroacétate de dermorphine suit des principes similaires à la synthèse en laboratoire mais à une plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés, qui permettent une production efficace et à haut débit de peptides. Le produit final est purifié à l'aide de chromatographie liquide haute performance (HPLC) et caractérisé à l'aide de spectrométrie de masse et de spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Le trifluoroacétate de dermorphine subit diverses réactions chimiques, notamment :

Oxydation : Les résidus de tyrosine dans le trifluoroacétate de dermorphine peuvent subir une oxydation pour former des ponts dityrosine.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés à l'aide de la mutagenèse dirigée.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Mutagenèse dirigée utilisant des amorces spécifiques et une ADN polymérase.

Principaux produits formés

Oxydation : Ponts dityrosine.

Réduction : Thiols libres provenant des ponts disulfure.

Substitution : Peptides modifiés avec des acides aminés substitués.

Applications de la recherche scientifique

Le trifluoroacétate de dermorphine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Enquêté pour son rôle dans la perception de la douleur et la liaison des récepteurs opioïdes.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques à base de peptides.

Mécanisme d'action

Le trifluoroacétate de dermorphine exerce ses effets en se liant aux récepteurs mu-opioïdes avec une forte affinité et une sélectivité élevée . Cette liaison déclenche une cascade de réponses biochimiques qui se traduisent par un soulagement significatif de la douleur. L'interaction avec les récepteurs mu-opioïdes conduit à l'inhibition de l'adénylate cyclase, à la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et à la diminution subséquente de la libération de neurotransmetteurs impliqués dans la perception de la douleur .

Applications De Recherche Scientifique

Dermorphin trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in pain perception and opioid receptor binding.

Medicine: Explored as a potential analgesic due to its high potency and selectivity for mu-opioid receptors.

Industry: Used in the development of new peptide-based drugs and therapeutic agents.

Comparaison Avec Des Composés Similaires

Composés similaires

Deltorphine : Un autre peptide isolé de la peau de grenouilles sud-américaines, qui se lie également aux récepteurs opioïdes mais avec une sélectivité différente.

Endorphines : Des peptides endogènes qui se lient aux récepteurs opioïdes et modulent la perception de la douleur.

Enképhalines : Des peptides endogènes qui agissent comme neurotransmetteurs et se lient aux récepteurs opioïdes.

Unicité du trifluoroacétate de dermorphine

Le trifluoroacétate de dermorphine est unique en raison de sa forte puissance et de sa sélectivité pour les récepteurs mu-opioïdes, ce qui en fait un outil précieux pour étudier la pharmacologie des récepteurs opioïdes et développer de nouveaux analgésiques .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBFSOVWSMFSSQ-YYEHHWDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51F3N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

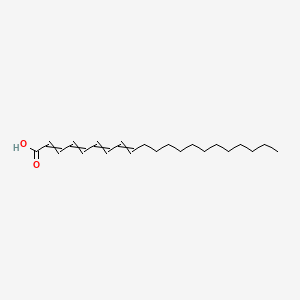

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)

![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)